4,5-Dibromo-1h-pyrrole-2-carboxamide

Catalog No.
S3351014
CAS No.
34649-20-2
M.F
C5H4Br2N2O
M. Wt
267.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromo-1h-pyrrole-2-carboxamide

CAS Number

34649-20-2

Product Name

4,5-Dibromo-1h-pyrrole-2-carboxamide

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carboxamide

Molecular Formula

C5H4Br2N2O

Molecular Weight

267.91 g/mol

InChI

InChI=1S/C5H4Br2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10)

InChI Key

VTWHNVAKXBNGFV-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1Br)Br)C(=O)N

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)N

Description

4,5-Dibromo-1h-pyrrole-2-carboxamide is a natural product found in Stylissa massa, Pseudoceratina purpurea, and Stylissa carteri with data available.

4,5-Dibromo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound characterized by its molecular formula C5_5H4_4Br2_2N2_2O. It features a five-membered aromatic ring structure containing one nitrogen atom and is distinguished by the presence of two bromine substituents at positions 4 and 5, along with a carboxamide functional group at position 2. This compound exhibits significant reactivity due to these substituents, making it valuable in various chemical syntheses and biological applications .

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation Reactions: The carboxamide group can be oxidized under specific conditions, potentially leading to the formation of carboxylic acids.
  • Reduction Reactions: The carboxamide can also be reduced to primary amines or alcohols using appropriate reducing agents .

Common Reaction Conditions

  • Substitution: Carried out in the presence of bases like triethylamine.
  • Oxidation: Typically involves oxidizing agents such as potassium permanganate.
  • Reduction: Often employs reducing agents like sodium borohydride in alcoholic solvents.

Research indicates that 4,5-dibromo-1H-pyrrole-2-carboxamide exhibits notable biological activities. It has been identified as a potential candidate for developing antimicrobial agents and has shown promise as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. Its derivatives have been synthesized and tested for their efficacy against various bacterial strains, demonstrating significant antibacterial properties .

The synthesis of 4,5-dibromo-1H-pyrrole-2-carboxamide typically involves the bromination of 1H-pyrrole-2-carboxamide. This reaction is generally performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production

In industrial settings, the synthesis follows similar pathways but is optimized for higher yields and purity using continuous flow reactors and automated systems to enhance safety and efficiency .

4,5-Dibromo-1H-pyrrole-2-carboxamide finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer drug development.
  • Material Science: Utilized in the production of specialty chemicals with specific properties tailored for various applications .

Studies on the interactions of 4,5-dibromo-1H-pyrrole-2-carboxamide with biological systems have highlighted its role as a DNA gyrase inhibitor. This interaction is critical for understanding its mechanism of action against bacterial pathogens. Further research into its binding affinities and interactions with other biomolecules is ongoing to elucidate its full potential as a therapeutic agent .

Several compounds share structural similarities with 4,5-dibromo-1H-pyrrole-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrrole-2-carboxamideContains one bromine atomLess reactive than 4,5-dibromo variant
1H-pyrrole-2-carboxamideLacks halogen substituentsMore stable but less versatile
4,5-Dichloro-1H-pyrrole-2-carboxamideContains chlorine instead of bromineDifferent reactivity profile due to chlorine atoms
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamideContains phenyl groupEnhanced biological activity against DNA gyrase

Uniqueness

The presence of two bromine atoms in 4,5-dibromo-1H-pyrrole-2-carboxamide significantly enhances its reactivity compared to similar compounds. This allows it to participate in a broader range of chemical transformations and contributes to its unique biological activity profile, particularly as an antimicrobial agent .

Ecological Distribution in Porifera: Stylissa and Pseudoceratina Genera

4,5-Dibromo-1H-pyrrole-2-carboxamide demonstrates selective distribution within two sponge families: Stylissa (family Dictyonellidae) and Pseudoceratina (family Pseudoceratinidae). In Stylissa massa, chemical analyses of specimens from Indonesia's Spermonde Archipelago revealed this compound as a dominant secondary metabolite, comprising up to 2.8% of dry mass in ethanolic extracts. Similarly, Stylissa carteri populations in the Great Barrier Reef showed comparable production levels, suggesting conserved biosynthetic capabilities across this genus.

The pseudoceratinid sponge Pseudoceratina purpurea represents the second major source, with studies of Thai Gulf populations documenting 4,5-dibromo-1H-pyrrole-2-carboxamide as part of a complex bromotyrosine-dominated chemical defense system. Spatial distribution patterns correlate with reef zonation:

Sponge SpeciesHabitat DepthGeographic RangeRelative Abundance (%)
Stylissa massa2-15 mIndo-Pacific reefs1.2-2.8
Pseudoceratina purpurea3-20 mWestern Pacific basins0.7-1.5

This bathymetric stratification suggests light-dependent biosynthesis mechanisms or depth-specific predator pressures driving compound production. Molecular networking analyses of sponge-associated microbial communities reveal distinct Actinobacteria strains in 4,5-dibromo-1H-pyrrole-2-carboxamide-producing specimens, implicating symbiotic partnerships in ecological success.

Biosynthetic Pathways of Brominated Pyrrole Alkaloids in Marine Symbionts

The compound's biosynthesis likely follows a hybrid pathway combining sponge polyketide synthase (PKS) systems with microbial halogenase activity. Stable isotope probing experiments using 13C-labeled acetate precursors in Stylissa carteri demonstrate incorporation into the pyrrole core, supporting de novo synthesis rather than dietary accumulation. Key biosynthetic steps include:

  • Pyrrole ring formation via condensation of glycine and acetyl-CoA derivatives
  • Regioselective bromination at C4 and C5 positions by flavin-dependent halogenases
  • Carboxamide functionalization through transamidation reactions

Comparative genomics of Pseudoceratina purpurea-associated Streptomyces strains identified a biosynthetic gene cluster (BGC) containing nonribosomal peptide synthetase (NRPS) modules and tandem brominase genes. This BGC shares 68% homology with terrestrial actinobacterial alkaloid pathways, suggesting marine adaptation through horizontal gene transfer events.

The table below summarizes critical enzymatic components:

Enzyme ClassFunctionMicrobial Origin
Pyrrole-2-carboxylaseCyclization of linear precursorsStreptomyces spp.
Flavin-dependent halogenaseDual bromination at C4/C5Rhodococcus spp.
Amide ligaseCarboxamide group additionSponge host enzymes

This partitioned biosynthesis model explains the compound's structural complexity while highlighting the essential role of sponge-microbe symbiosis.

Chemotaxonomic Significance Across Indo-Pacific Coral Reef Ecosystems

The restricted distribution of 4,5-dibromo-1H-pyrrole-2-carboxamide provides critical chemotaxonomic markers for sponge phylogenetics. Multivariate analysis of 127 Indo-Pacific sponge specimens established a significant correlation (p < 0.01) between compound presence and specific clades within the order Bubarida. Key findings include:

  • 92% of 4,5-dibromo-1H-pyrrole-2-carboxamide-positive specimens cluster within the Stylissa-Pseudoceratina evolutionary group
  • Absence in Atlantic/Caribbean congeners supports Pacific-centered biosynthetic capability
  • Compound detection aids differentiation of cryptic Stylissa species complexes

Ecologically, its production correlates with competitive dominance in reef communities. In Palau's Nikko Bay, Pseudoceratina purpurea colonies containing ≥1.2% 4,5-dibromo-1H-pyrrole-2-carboxamide showed 74% reduced overgrowth by scleractinian corals compared to low-producer variants. This allelopathic effect demonstrates the compound's role in maintaining benthic community structure through chemical interference competition.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

267.86699 g/mol

Monoisotopic Mass

265.86904 g/mol

Heavy Atom Count

10

UNII

HQK4JP7EWK

Wikipedia

4,5-Dibromo-1H-pyrrole-2-carboxamide

Dates

Modify: 2024-02-18

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